REACTION_CXSMILES
|
[C:1]([C:5]1[CH:23]=[CH:22][CH:21]=[CH:20][C:6]=1[O:7][CH:8]1[CH2:12][CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9]1)([CH3:4])([CH3:3])[CH3:2].[ClH:24]>O1CCOCC1>[ClH:24].[C:1]([C:5]1[CH:23]=[CH:22][CH:21]=[CH:20][C:6]=1[O:7][CH:8]1[CH2:12][CH2:11][NH:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
0.78 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=C(OC2CN(CC2)C(=O)OC(C)(C)C)C=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Then, the reaction mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)(C)(C)C1=C(OC2CNCC2)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.52 g | |
YIELD: PERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |